BenchChemオンラインストアへようこそ!

(5-ethyl-1,3,4-oxadiazol-2-yl)methanol

Medicinal Chemistry Physicochemical Profiling Lead Optimization

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle bearing a hydroxymethyl group at the 2-position and an ethyl substituent at the 5-position. It belongs to the privileged 1,3,4-oxadiazole scaffold, which is widely recognized in medicinal chemistry for its favorable physicochemical profile relative to 1,2,4-oxadiazole isomers.

Molecular Formula C5H8N2O2
Molecular Weight 128.1
CAS No. 1153455-94-7
Cat. No. B6258502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-ethyl-1,3,4-oxadiazol-2-yl)methanol
CAS1153455-94-7
Molecular FormulaC5H8N2O2
Molecular Weight128.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol (CAS 1153455-94-7) – Key Compound Properties and Differentiation Rationale


(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol is a 2,5-disubstituted 1,3,4-oxadiazole heterocycle bearing a hydroxymethyl group at the 2-position and an ethyl substituent at the 5-position. It belongs to the privileged 1,3,4-oxadiazole scaffold, which is widely recognized in medicinal chemistry for its favorable physicochemical profile relative to 1,2,4-oxadiazole isomers [1]. The compound is commercially available at 95–98% purity and is primarily employed as a versatile synthetic building block for pharmaceutical and agrochemical research . Computed properties include XLogP3 = −0.3, topological polar surface area (TPSA) = 59.2 Ų, molecular weight = 128.13 g/mol, and two rotatable bonds [2].

Why Generic Substitution Is Not Advisable for (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol in Research Procurement


Direct, high-strength head-to-head comparative biological data for (5-ethyl-1,3,4-oxadiazol-2-yl)methanol versus its closest analogs are, to date, absent from the peer-reviewed literature [1]. Nonetheless, substitution within the oxadiazole subclass cannot be treated as interchangeable: systematic matched-pair analyses across large compound collections demonstrate that altering the oxadiazole regioisomer (1,3,4- vs. 1,2,4-) produces an order-of-magnitude difference in lipophilicity (log D), metabolic stability, hERG inhibition, and aqueous solubility [1]. Within the 1,3,4 series, variation of the 5-alkyl substituent from methyl to ethyl or beyond incrementally tunes lipophilicity (∆LogP ≈ 0.2 per methylene unit), hydrogen-bonding capacity, and conformational flexibility [2]. Consequently, substituting (5-ethyl-1,3,4-oxadiazol-2-yl)methanol with the 5-methyl, 5-phenyl, or 5-unsubstituted congener will yield compounds with measurably different physicochemical and pharmacokinetic profiles, potentially compromising structure–activity relationships (SAR) and biological outcomes in downstream applications.

Quantitative Differentiation Evidence for (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol vs. Closest Analogs


Lipophilicity Tuning: (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol Occupies a Specific LogP Window Distinct from the 5-Methyl and 5-Unsubstituted Analogs

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol exhibits a computed XLogP3 of –0.3, positioning it between the 5-methyl analog (LogP = –0.13) and the 5-unsubstituted parent (ACD/LogP = –1.28) [1]. This incremental shift of approximately 0.17 log units relative to the methyl congener provides a quantifiable lipophilicity gradient that can be exploited in SAR campaigns where fine-tuning of partition coefficients is critical for optimizing membrane permeability, solubility, or off-target binding [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Molecular Weight and Rotatable Bond Differentiation: Ethyl vs. Methyl 5-Substitution Impacts Conformational Flexibility

The target compound has a molecular weight of 128.13 g/mol and two rotatable bonds, whereas the 5-methyl analog (MW 114.10 g/mol) possesses only one rotatable bond [1]. The additional methylene unit adds 14 amu and introduces an extra degree of conformational freedom (ethyl vs. methyl rotation), which can influence molecular recognition, binding entropy, and crystal packing [2]. The TPSA values are nearly identical (59.2 vs. 59.15 Ų), indicating that polarity differences are minimal and lipophilicity changes are the dominant differentiating factor.

Computational Chemistry Drug Design Molecular Descriptors

Synthetic Versatility: Hydroxymethyl Handle Enables Diverse Downstream Derivatization Not Accessible from Halomethyl Analogs

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanol provides a neutral hydroxymethyl functional handle at the 2-position, which can undergo direct nucleophilic substitution, oxidation to the aldehyde/carboxylic acid, or Mitsunobu reactions without the lability and toxicity concerns associated with the corresponding 2-chloromethyl (CAS 3914-45-2) or 2-bromomethyl (CAS 1403338-38-4) analogs . The alcohol form offers greater bench stability and operational safety compared to halomethyl congeners, which are prone to hydrolysis and act as alkylating agents [1]. This synthetic node has been exploited in the preparation of diverse oxadiazole-containing compound libraries for biological screening [2].

Organic Synthesis Building Block Parallel Synthesis

Class-Level Advantage: 1,3,4-Oxadiazole Regioisomer Shows Superior Developability Profile vs. 1,2,4-Oxadiazole Congeners

Although direct comparative data for (5-ethyl-1,3,4-oxadiazol-2-yl)methanol against its 1,2,4-oxadiazole counterpart are not available, a rigorous matched-pair analysis from the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers exhibit approximately one order of magnitude lower lipophilicity (log D), significantly reduced hERG inhibition, and improved metabolic stability compared to their 1,2,4-oxadiazole matched pairs [1]. These class-level findings provide a compelling rationale for selecting 1,3,4-oxadiazole building blocks like the target compound over 1,2,4-isomers when optimizing developability parameters in early-stage drug discovery programs.

Drug Development Metabolic Stability hERG Liability

Optimal Research Application Scenarios for (5-Ethyl-1,3,4-oxadiazol-2-yl)methanol Based on Differentiated Evidence


SAR Exploration Requiring Incremental Lipophilicity Tuning

When a medicinal chemistry program requires systematic variation of lipophilicity within an oxadiazole series, (5-ethyl-1,3,4-oxadiazol-2-yl)methanol provides a LogP of –0.3, filling the gap between the more polar unsubstituted core (LogP ≈ –1.28) and the slightly more lipophilic 5-methyl analog (LogP ≈ –0.13) [1]. This enables precise log D optimization for balancing permeability against metabolic clearance.

Building Block for Parallel Library Synthesis via Hydroxymethyl Functionalization

The hydroxymethyl group at the 2-position serves as a versatile synthetic handle for generating diverse compound libraries through alkylation, acylation, oxidation, or Mitsunobu chemistry, without the toxicity and stability concerns of halomethyl analogs [2]. This makes the compound an ideal starting material for high-throughput parallel synthesis workflows in hit-to-lead campaigns.

Scaffold Selection for Developability-Focused Drug Discovery Programs

For projects where developability endpoints (metabolic stability, hERG liability, solubility) are critical go/no-go criteria, the 1,3,4-oxadiazole scaffold of the target compound offers a documented advantage over 1,2,4-oxadiazole regioisomers [3]. Procurement of this compound anchors the SAR series in a privileged chemotype with a favorable developability profile.

Intermediate for Bioactive Oxadiazole Derivatives in Agrochemical Research

The compound's balanced physicochemical properties and synthetic accessibility make it a suitable intermediate for constructing oxadiazole-based agrochemicals, where the ethyl substituent can modulate lipophilicity to optimize foliar uptake and systemic transport in plant protection applications [4].

Quote Request

Request a Quote for (5-ethyl-1,3,4-oxadiazol-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.